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For Immediate Release

WATERTOWN, Mass. - Preclinical data indicates that cemsidomide (formerly CFT7455), a
novel orally bioavailable degrader of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3),
shows significantly greater potency and anti-tumor activity compared to pomalidomide,
particularly in immunomodulatory drug (IMiD)-resistant multiple myeloma models.[1] These
findings highlight cemsidomide as a promising therapeutic candidate for patients who have
developed resistance to current IMiD therapies.[1]

Cemsidomide, a MonoDAC™ (Monofunctional Degradation Activating Compound), is
designed for high-affinity binding to the cereblon (CRBN) E3 ligase, which leads to the rapid
and selective degradation of IKZF1 and IKZF3.[1][2] These transcription factors are crucial for
the survival of multiple myeloma cells.[1][2]

Enhanced Biochemical and Cellular Potency

Direct comparative assays reveal a significant advantage for cemsidomide over pomalidomide
in both binding to CRBN and inducing the degradation of its target proteins.[1]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12406830?utm_src=pdf-interest
https://www.benchchem.com/product/b12406830?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Cereblon_Binding_Affinity_of_Pomalidomide_Derivatives.pdf
https://www.benchchem.com/product/b12406830?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Cereblon_Binding_Affinity_of_Pomalidomide_Derivatives.pdf
https://www.benchchem.com/product/b12406830?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Cereblon_Binding_Affinity_of_Pomalidomide_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7368820/
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Cereblon_Binding_Affinity_of_Pomalidomide_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7368820/
https://www.benchchem.com/product/b12406830?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Cereblon_Binding_Affinity_of_Pomalidomide_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Cemsidomide

Parameter Pomalidomide Fold Improvement
(CFT7455)

CRBN Binding Affinity

. . ~800x[1]

(Biochemical)

CRBN Binding Affinity
IC50 = 0.4 nM IC50 = 644 nM ~1600x[1]

(Cellular NanoBRET)

IKZF1 Degradation >75% degradation in

(H929 cells) 1.5 hours

Anti-proliferative
Activity (NCI-H929 GI50 = 0.05 nM[3]

cells)

Anti-proliferative
Activity (IMiD-resistant  1C50 = 2.3 nM[1][3]
NCI-H929 cells)

Mechanism of Action: A Tale of Two Molecular Glues

Both cemsidomide and pomalidomide function as "molecular glues,"” binding to the CRBN E3
ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to
the ubiquitination and subsequent proteasomal degradation of neosubstrates, primarily the
lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4][5][6] The degradation
of these factors results in direct anti-tumor effects and immunomodulatory activity.[2][5]

Pomalidomide, an analogue of thalidomide, has a pleiotropic mechanism of action that includes
direct anti-myeloma effects, inhibition of angiogenesis, and immunomodulatory activities such
as T-cell and NK-cell stimulation.[4][6][7][8][9]

Cemsidomide, a novel MonoDAC™, demonstrates a more potent and selective degradation of
IKZF1 and IKZF3.[1][10] This enhanced activity is attributed to its significantly higher binding
affinity for CRBN.[1]
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Mechanism of Action for Cemsidomide and Pomalidomide.

Overcoming IMiD Resistance

A significant clinical challenge in treating multiple myeloma is the development of resistance to
IMiDs like lenalidomide and pomalidomide, often linked to alterations in the CRBN pathway.[1]
Cemsidomide's heightened potency is particularly evident in these resistant settings. In a
multiple myeloma cell line resistant to both lenalidomide and pomalidomide, cemsidomide
maintained potent anti-proliferative activity.[1]
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Cemsidomide overcomes Pomalidomide resistance.
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Experimental Protocols

Cereblon (CRBN) Binding Assay (Fluorescence
Polarization)

This assay determines the binding affinity of compounds to the CRBN-DDB1 complex.
Materials:

» Purified recombinant CRBN-DDB1 protein complex

Fluorescently labeled ligand that binds to CRBN

Cemsidomide and Pomalidomide

Assay buffer

384-well plates

Procedure:

A fluorescently labeled ligand is incubated with the purified CRBN-DDB1 protein complex.

Unlabeled cemsidomide or pomalidomide is titrated into the reaction.

The displacement of the fluorescent ligand by the test compound results in a decrease in the
polarization of the fluorescent signal, which is measured by a plate reader.

The IC50 value is calculated from the dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the anti-proliferative activity of the compounds in multiple myeloma cell
lines.

Materials:

e Multiple myeloma cell lines (e.g., NCI-H929, parental and IMiD-resistant)
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e RPMI-1640 medium with 10% FBS

o Cemsidomide and Pomalidomide

o 96-well plates

o CellTiter-Glo® Luminescent Cell Viability Assay kit
e Luminometer

Procedure:

o Cells are seeded in 96-well plates and treated with a range of concentrations of
cemsidomide or pomalidomide for 96 hours.

o Cell viability is assessed using the CellTiter-Glo® assay, which measures ATP levels as an
indicator of metabolically active cells.

e The IC50 values, representing the concentration of the compound that inhibits cell growth by
50%, are calculated from the dose-response curves.[4]

IKZF1/3 Degradation Assay (Western Blot)

This assay quantifies the degradation of Ikaros and Aiolos proteins following treatment.
Materials:

e Multiple myeloma cell lines

o Cemsidomide and Pomalidomide

o Lysis buffer

o Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH)

e Secondary antibody

o Chemiluminescent substrate and imaging system
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Procedure:
e Cells are treated with the compounds for a specified time.
o Cell lysates are prepared and proteins are separated by SDS-PAGE.

o Proteins are transferred to a membrane and probed with specific primary and secondary
antibodies.

e The protein bands are visualized and quantified to determine the extent of IKZF1 and IKZF3
degradation relative to the loading control.
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Experimental workflow for comparing Cemsidomide and Pomalidomide.

Conclusion

The available preclinical data strongly suggest that cemsidomide is a more potent and
effective degrader of IKZF1 and IKZF3 than pomalidomide, especially in the context of IMiD
resistance.[1] Its enhanced binding to CRBN and subsequent rapid degradation of target
proteins translate to superior anti-proliferative activity in vitro and more profound tumor
regression in vivo.[1] These findings provide a compelling rationale for the continued clinical
development of cemsidomide as a potential new treatment option for patients with
relapsed/refractory multiple myeloma.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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